1-benzyl-4-(4-methylbenzoyl)piperazine
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Overview
Description
1-benzyl-4-(4-methylbenzoyl)piperazine is a compound belonging to the piperazine family, which is known for its diverse applications in medicinal chemistry and pharmacology. Piperazine derivatives are often used as intermediates in the synthesis of various pharmaceuticals and have been studied for their potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(4-methylbenzoyl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(4-methylbenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylbenzoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: Known for its stimulant effects and used in recreational drugs.
1-(4-methoxybenzyl)piperazine: Used as a pharmaceutical intermediate.
1-(4-trifluoromethylbenzyl)piperazine: Investigated for its potential therapeutic effects
Uniqueness
1-benzyl-4-(4-methylbenzoyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and methylbenzoyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-16-7-9-18(10-8-16)19(22)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWVEPGBQPRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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